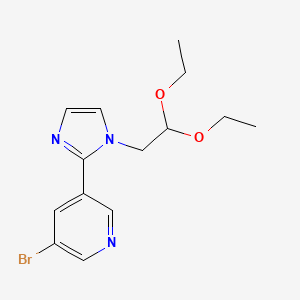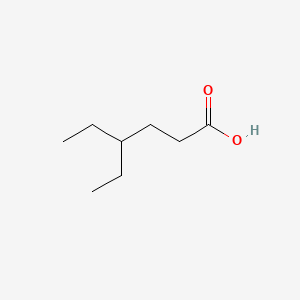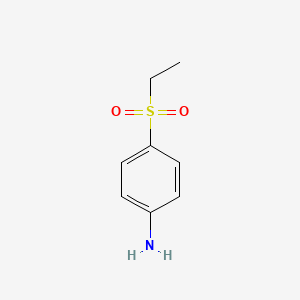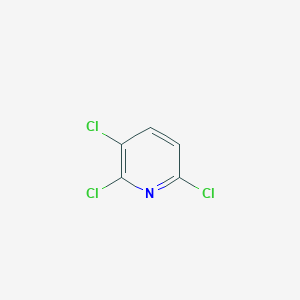
3-ブロモ-5-(1-(2,2-ジエトキシエチル)-1H-イミダゾール-2-イル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and an imidazole moiety
科学的研究の応用
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents.
Organic synthesis: Used in the construction of complex heterocyclic compounds.
Material science:
作用機序
- Suzuki–Miyaura (SM) Coupling : This compound may participate in the SM cross-coupling reaction, which is a transition metal-catalyzed carbon–carbon bond-forming process .
- Transmetalation : During SM coupling, transmetalation occurs. Formally nucleophilic organic groups (such as boron-containing compounds) transfer from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Oxidative Addition : The palladium catalyst becomes oxidized by donating electrons to form the new Pd–C bond with electrophilic organic groups .
Mode of Action
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2,2-diethoxyethylamine with glyoxal in the presence of ammonium acetate.
Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Coupling: The imidazole derivative is then coupled with the brominated pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Cross-coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized imidazole derivatives.
Cross-coupling: Biaryl or heteroaryl compounds.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(1-(2,2-dimethoxyethyl)-1H-imidazol-2-yl)pyridine
- 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)benzene
Uniqueness
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromo-substituted pyridine ring and an imidazole moiety, which can confer distinct reactivity and binding properties compared to other similar compounds.
特性
IUPAC Name |
3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJPUDQXIVTBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649983 |
Source


|
| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-55-9 |
Source


|
| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)












